5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid
Description
This compound is a synthetic steroid derivative with a cyclopenta[a]phenanthrene core modified by a 17-acetyl-17-hydroxy group, methyl substituents at positions 10 and 13, and a pentanoic acid side chain conjugated via an aminooxyacetyl linker. The carboxylic acid group enhances solubility compared to esterified analogues, making it suitable for biochemical assays .
Properties
Molecular Formula |
C28H42N2O6 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H42N2O6/c1-18(31)28(35)14-11-23-21-8-7-19-16-20(9-12-26(19,2)22(21)10-13-27(23,28)3)30-36-17-24(32)29-15-5-4-6-25(33)34/h16,21-23,35H,4-15,17H2,1-3H3,(H,29,32)(H,33,34)/t21-,22+,23+,26+,27+,28+/m1/s1 |
InChI Key |
ASSDFWWHWGKDER-FPDMQFDYSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NOCC(=O)NCCCCC(=O)O)CC[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)NCCCCC(=O)O)CCC34C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amide Formation
One of the primary methods for synthesizing this compound involves the formation of amide bonds. This can be achieved through:
Reagents : Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), which facilitate the reaction between carboxylic acids and amines.
Conditions : The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) and can be performed in solvents such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Selective Reduction
The reduction of ketones to alcohols is another crucial step in the synthesis:
Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for this purpose.
Methodology : The reaction should be conducted under anhydrous conditions to prevent side reactions. The choice of reducing agent depends on the sensitivity of other functional groups present in the molecule.
Hydroxylation and Acetylation
To introduce hydroxyl and acetyl groups:
Hydroxylation : This can be achieved through oxidation reactions using reagents like potassium permanganate (KMnO4) or OsO4 for selective hydroxylation.
Acetylation : Acetic anhydride or acetyl chloride can be used to acetylate alcohols under basic conditions (e.g., pyridine as a base).
Final Coupling Reactions
The final steps often involve coupling various fragments to construct the complete molecule:
- Peptide Coupling : If peptide bonds are involved in the structure, coupling can be performed using similar methods as described above for amide formation.
Data Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amide Formation | DCC/EDC; DMF; inert atmosphere | Forming amide bonds between carboxylic acids and amines |
| Selective Reduction | NaBH4/LiAlH4; anhydrous conditions | Reducing ketones to alcohols |
| Hydroxylation | KMnO4/OsO4; basic conditions | Introducing hydroxyl groups |
| Acetylation | Acetic anhydride; pyridine | Adding acetyl groups |
| Final Coupling | Various coupling agents | Constructing the complete molecular structure |
Chemical Reactions Analysis
Types of Reactions
5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Hormonal Activity
The compound is structurally similar to steroid hormones and exhibits potential hormonal activity. Its derivatives have been studied for their influence on hormone receptors and their ability to modulate biological pathways related to hormonal functions. For instance:
- Estrogen Receptor Modulation : Some studies suggest that derivatives of this compound could act as selective estrogen receptor modulators (SERMs), which are crucial in treating conditions like breast cancer and osteoporosis .
Anticancer Properties
Research indicates that the compound may exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Some derivatives have shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
- Targeting Specific Pathways : The compound may interact with signaling pathways involved in tumor progression and metastasis.
Synthesis of New Pharmaceuticals
The complexity of the compound allows for the synthesis of new pharmaceuticals that could target specific diseases:
- Prodrug Design : The compound can be modified to create prodrugs that enhance bioavailability and target delivery systems .
Combination Therapies
Given its potential effects on multiple biological targets, this compound could be utilized in combination therapies for enhanced efficacy against diseases such as cancer or hormonal disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using modified derivatives. |
| Study B | Hormonal Modulation | Found that certain derivatives effectively modulated estrogen receptor activity in cellular assays. |
| Study C | Pharmacokinetics | Evaluated the bioavailability of a prodrug variant; results indicated improved absorption rates compared to the parent compound. |
Future Research Directions
Future research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound and its derivatives exert their biological effects.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Formulation Development : Exploring novel drug delivery systems that can enhance the therapeutic index of this compound.
Mechanism of Action
The mechanism of action of 5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural features compared to analogues :
| Compound Name / CID | Core Modifications | Side Chain / Functional Groups | Molecular Weight |
|---|---|---|---|
| Target Compound | 17-Acetyl-17-hydroxy, 10,13-dimethyl | Pentanoic acid via aminooxyacetyl linker | ~562.6 g/mol* |
| CID 5754 | 11,17-Dihydroxy, 17-(2-hydroxyacetyl), 10,13-dimethyl | None (shorter hydroxyacetyl group) | 362.47 g/mol |
| CID 67798210 | 17-Hydroxy, 10,13-dimethyl, 3-oxo | Glutamic acid conjugate | 544.56 g/mol |
| 2-[[(8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-...]amino]oxyacetic acid | 3-Hydroxy, 13-methyl | Aminooxyacetic acid (no pentanoic acid) | 343.42 g/mol |
| Isochenodeoxycholic acid | 3,7-Dihydroxy, 10,13-dimethyl | Pentanoic acid (bile acid scaffold) | 392.57 g/mol |

*Calculated based on formula (C₂₈H₃₈N₂O₇).
Physicochemical Properties
- Solubility: The pentanoic acid group improves aqueous solubility over methyl or acetyl esters (e.g., CID 5754 and CID 67798210), which rely on polar hydroxyl groups for solubility .
- Chirality : The (8R,9S,10R,13S,14S,17R) configuration is critical for receptor binding. Analogues with stereochemical variations (e.g., 17S in CID 67798210) show reduced activity .
- LogP : Estimated LogP ~3.5 (moderately lipophilic), lower than esterified steroids (e.g., LogP ~4.2 for CID 5754) due to the ionizable carboxylic acid .
Biological Activity
The compound 5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through a detailed examination of existing research findings and case studies.
Chemical Structure and Properties
Chemical Structure:
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula: C55H74N2O6
- Molecular Weight: 898.15 g/mol
Physicochemical Properties:
- LogP (Partition Coefficient): Indicates lipophilicity which may influence absorption and distribution.
- PSA (Polar Surface Area): Important for predicting permeability and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C55H74N2O6 |
| Molecular Weight | 898.15 g/mol |
| LogP | 4.3045 |
| PSA | 63.6 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. The following mechanisms have been identified:
- Hormonal Modulation: The compound exhibits properties similar to steroid hormones and may influence hormonal pathways.
- Antioxidant Activity: It has been shown to reduce oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects: Research indicates that it can inhibit pro-inflammatory cytokines.
Study 1: Hormonal Effects
In a study examining the hormonal effects of the compound in vitro, it was found to significantly modulate estrogen receptor activity. This suggests potential applications in hormone-related therapies .
Study 2: Antioxidant Properties
Another study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated a strong ability to neutralize free radicals, indicating its potential use in formulations aimed at reducing oxidative damage .
Study 3: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties revealed that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures. This suggests its potential utility in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption: Due to its lipophilic nature (high LogP), it is likely absorbed well through biological membranes.
- Distribution: The large molecular weight may limit distribution to certain tissues.
- Metabolism: Preliminary studies indicate hepatic metabolism, which could affect bioavailability.
- Excretion: Renal pathways are likely involved in excreting metabolites.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as stoichiometric ratios (e.g., 2,6-di-tert-butylpyridine as a proton sponge in methyl triflate reactions) and purification steps. Silica gel column chromatography (0–50% ethyl acetate/DCM gradient) is critical for isolating intermediates, as demonstrated in analogous bile acid syntheses with 68% yield . Deprotection using TBAF in THF (2.7 mL, 0.58 mmol) and subsequent purification (0–10% MeOH/DCM) further improve purity. Monitoring reaction progress via TLC and ESI-MS ensures structural fidelity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS, ESI or MALDI) is essential for verifying molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves stereochemical configurations, particularly for the cyclopenta[a]phenanthren backbone. Cross-referencing with NIST Standard Reference Database 69 ensures spectral validation . For impurities, HPLC with UV/Vis detection (λ = 210–280 nm) quantifies residual byproducts .
Q. What hypotheses exist regarding the structure-activity relationship (SAR) of this compound based on its steroidal backbone?
- Methodological Answer : SAR hypotheses often focus on the acetyl and hydroxy groups at C17, which may modulate receptor binding or metabolic stability. Comparisons to obeticholic acid (a similar steroidal derivative with documented FXR agonism) suggest that substituents at C3 and C7 influence solubility and bioavailability . Computational docking studies (e.g., AutoDock Vina) can predict interactions with nuclear receptors, guiding targeted modifications .
Advanced Research Questions
Q. How can computational methods aid in designing novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties and reactive sites. Reaction path searches using tools like GRRM (Global Reaction Route Mapping) identify energetically favorable pathways for derivatization, such as acyloxy modifications or amino acid conjugates . Machine learning models (e.g., Random Forest classifiers) trained on existing steroidal bioactivity data can prioritize synthetic targets with predicted IC₅₀ values < 1 µM .
Q. How should discrepancies in spectral data (e.g., NMR or MS) between synthesized batches be systematically resolved?
- Methodological Answer : Discrepancies may arise from residual solvents, diastereomeric impurities, or tautomeric forms. Deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) can resolve splitting patterns in NMR. For MS, isotopic labeling (e.g., ¹³C-acetyl groups) distinguishes fragment ions. Batch-to-batch comparisons using principal component analysis (PCA) of spectral datasets identify outlier peaks, while tandem MS/MS clarifies ambiguous fragments .
Q. What methodological considerations are essential when assessing the in vitro vs. in vivo stability of this compound?
- Methodological Answer : In vitro stability assays (e.g., liver microsome incubations) quantify metabolic degradation rates, focusing on esterase-mediated hydrolysis of the acetyl group. In vivo pharmacokinetic studies (rodent models) require LC-MS/MS plasma profiling to monitor half-life and metabolite formation. Discrepancies often arise from protein binding or pH-dependent solubility in gastrointestinal fluids, necessitating formulation adjustments (e.g., lipid nanoparticles) .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting toxicity data reported for structurally analogous compounds?
- Methodological Answer : Divergent toxicity profiles (e.g., hepatotoxicity vs. low acute toxicity) may stem from differences in substituent electronegativity or metabolic pathways. Cross-referencing Ames test results (for mutagenicity) and OECD guideline-compliant acute toxicity studies (oral, dermal) identifies critical functional groups. For example, 17-acetyl derivatives show reduced cytotoxicity compared to hydroxylated analogs in HepG2 assays .
Safety and Handling Protocols
Q. What precautions are necessary to mitigate risks during large-scale synthesis?
- Methodological Answer : Use explosion-proof reactors for reactions involving methyl triflate (a volatile alkylating agent). Personal protective equipment (PPE), including nitrile gloves and FFP3 respirators, is mandatory. Ensure fume hoods maintain airflow > 0.5 m/s to prevent vapor accumulation. Spill containment protocols (e.g., neutralization with 1 M HCl) and waste segregation (halogenated vs. non-halogenated solvents) are critical for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
